![molecular formula C19H20N2S2 B14167923 2-Phenyl-4-propylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 4813-75-6](/img/structure/B14167923.png)
2-Phenyl-4-propylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-propylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a complex organic compound characterized by its unique structure, which includes a benzothiolo ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-propylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of a thiol with a suitable pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-propylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the phenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl or pyrimidine rings.
Scientific Research Applications
2-Phenyl-4-propylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-propylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in a biological system or altering the properties of a material in an industrial setting.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-methylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine
- 2-Phenyl-4-ethylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine
- 2-Phenyl-4-butylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine
Uniqueness
2-Phenyl-4-propylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is unique due to its specific propylsulfanyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different alkyl groups, potentially leading to unique applications and properties.
Properties
CAS No. |
4813-75-6 |
|---|---|
Molecular Formula |
C19H20N2S2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-phenyl-4-propylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H20N2S2/c1-2-12-22-18-16-14-10-6-7-11-15(14)23-19(16)21-17(20-18)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3 |
InChI Key |
ICYGRVNHZJMQSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=NC2=C1C3=C(S2)CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


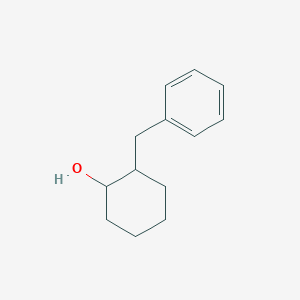
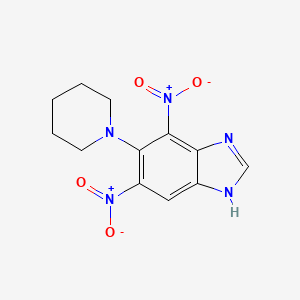
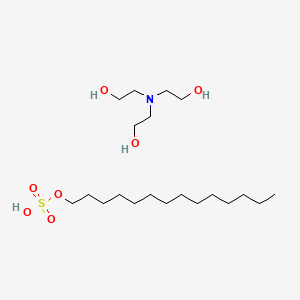
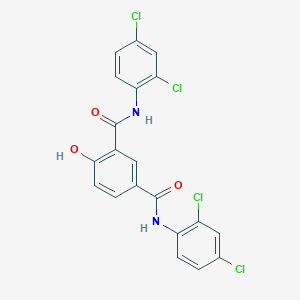

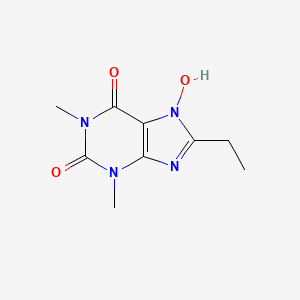
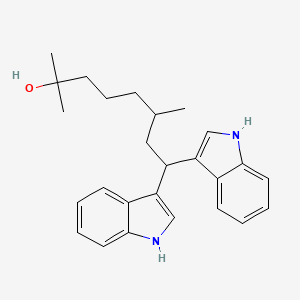
![2-[[5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14167875.png)
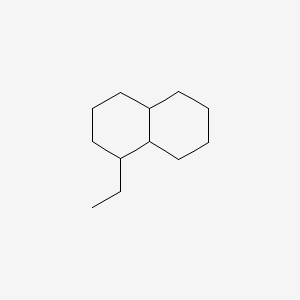
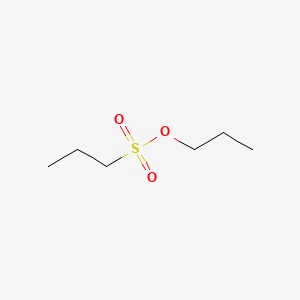
![2-[4-[2-(Benzoxazol-2-YL)vinyl]phenyl]-5-methylbenzoxazole](/img/structure/B14167890.png)
![8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one](/img/structure/B14167892.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-](/img/structure/B14167900.png)
![2-methoxy-N-methyl-5-({3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanoyl}amino)benzamide](/img/structure/B14167902.png)
